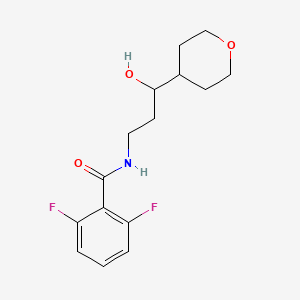

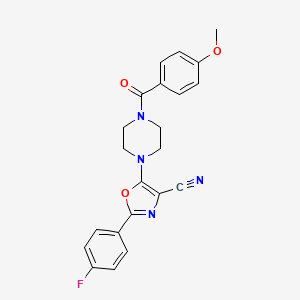

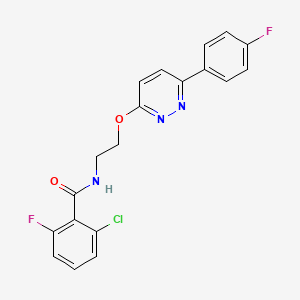

(E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyran derivative with a phenethylamine moiety. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. Phenethylamine is an organic compound that acts as a central nervous system stimulant in humans .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized via condensation reactions. For example, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Molecular Structure Analysis

The molecular structure of similar compounds indicates the existence of a mixture of two tautomers, the main tautomer corresponds to the E-isomer .Applications De Recherche Scientifique

Chemical Reaction Mechanisms and Kinetics :

- Goto, Kono, and Iguchi (1967) studied the kinetics of the reaction of dehydroacetic acid, closely related to (E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione, with primary amines. They found that the conversion of related compounds in ethanol is attributed to an aminolysis reaction, involving a gem-diamine as an intermediate (Goto, Kono, & Iguchi, 1967).

Structural Analysis :

- Xiao, van der Helm, Hider, and Dobbin (1993) demonstrated that a structurally similar compound exists as a keto-enamine tautomer in the solid state. They emphasized the importance of resonance in the structure, evidenced by the planarity of the pyran ring and the molecule as a whole (Xiao, van der Helm, Hider, & Dobbin, 1993).

Synthesis of Derivatives and Probes :

- Prior et al. (2014) explored various condensation and ring-closing reactions to synthesize derivatives of pyridinones and morpholinopyrones, using related compounds. These derivatives, including fluorescent probes, could be employed for tracing biological pathways (Prior et al., 2014).

Crystallographic Studies :

- Hamdi, Speziale, and Jaud (1994) investigated the reaction of similar compounds, leading to the synthesis of pyran-2,4-diones, and analyzed their molecular and crystal structures (Hamdi, Speziale, & Jaud, 1994).

Synthesis and Bioactivity of Derivatives :

- You-ming (2007) synthesized derivatives of pyrano[4,3-c]pyrazol-4-(2H)-ones and evaluated their fungicidal and anticancer activities, indicating the potential of these compounds in pharmaceutical applications (Wang You-ming, 2007).

Transition Metal Complexes and Ligands :

- Luo, Liu, Rettig, and Orvig (1995) prepared rhenium(V) and technetium(V) complexes using ligands derived from compounds structurally related to (E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione, exploring their potential in coordination chemistry (Luo, Liu, Rettig, & Orvig, 1995).

Photophysical Properties :

- Vembris et al. (2012) synthesized derivatives with styryl-4H-pyran-4-ylidene fragments and investigated their thermal and optical properties, highlighting their potential for photonic device applications (Vembris et al., 2012).

Photosynthetic Electron Transport Inhibitors :

- Asami, Takahashi, and Yoshida (1987) synthesized a series of 3-(1-alkylaminoalkylidene)-6-methyl-2H-pyran-2,4(3H)-diones, structurally similar to (E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione, and found that some compounds showed high photosynthetic electron transport inhibition (Asami, Takahashi, & Yoshida, 1987).

Propriétés

IUPAC Name |

4-hydroxy-6-methyl-3-[C-methyl-N-(2-phenylethyl)carbonimidoyl]pyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-10-14(18)15(16(19)20-11)12(2)17-9-8-13-6-4-3-5-7-13/h3-7,10,18H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEWHUWAUPSGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=NCCC2=CC=CC=C2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-3lambda6-Thia-2-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B2801152.png)

![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2801157.png)

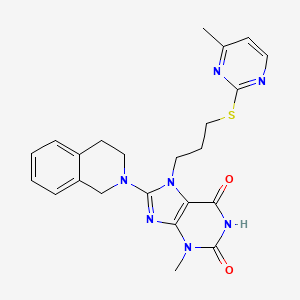

![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2801163.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2801164.png)